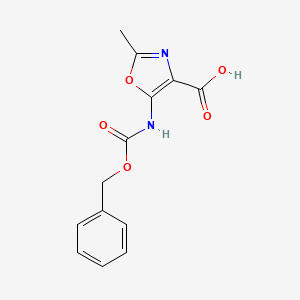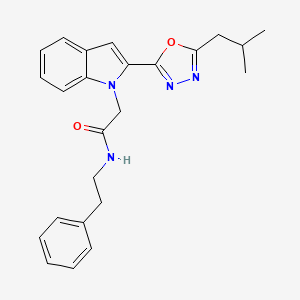
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring and the oxadiazole ring in separate steps, followed by their coupling. The isobutyl group could be introduced via an alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and oxadiazole rings, along with the isobutyl and phenethyl groups. The exact three-dimensional structure would depend on the specific arrangement of these groups around the central carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and oxadiazole rings. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The oxadiazole ring can act as a heterocycle and participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of the indole and oxadiazole rings, as well as the isobutyl and phenethyl groups .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anti-inflammatory Potential
- 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, including compounds similar to the one , have shown significant anti-inflammatory and antiproliferative activities. These compounds, synthesized via oxidative cyclization, demonstrated effectiveness against human cancer cell lines and inflammation in rat paw edema, indicating potential in cancer and inflammatory disease treatment Rapolu et al., 2013.
Antimicrobial Applications
- Novel compounds featuring the 1,3,4-oxadiazole moiety and indole derivatives have been synthesized and exhibited antimicrobial activity against various bacteria and fungi. These substances have potential applications in addressing microbial infections Gadegoni and Manda, 2013.
Synthesis and Structural Insights
- Research into the synthesis of 2-isobutyl and 2-isobutyl-5-aryl-1,3,4-oxadiazoles, which are structurally similar to the compound , has provided valuable insights. These studies elucidate the synthesis process and structural characteristics, contributing to the understanding of such compounds and their potential applications Aziz and Daoud, 2007.
Potential in Non-Ulcerogenic Derivatives
- Research on indomethacin analogs incorporating the 1,3,4-oxadiazole moiety suggests potential for developing non-ulcerogenic derivatives of non-steroidal anti-inflammatory drugs (NSAIDs). This work contributes to the search for safer anti-inflammatory medications Bhandari et al., 2010.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17(2)14-23-26-27-24(30-23)21-15-19-10-6-7-11-20(19)28(21)16-22(29)25-13-12-18-8-4-3-5-9-18/h3-11,15,17H,12-14,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPSDXXAAQVJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

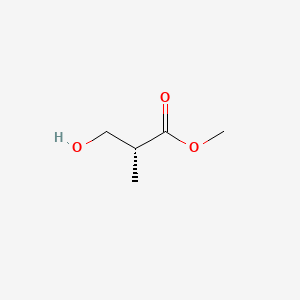

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)
![8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2564896.png)
![2-[[1-(Oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2564900.png)
![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)
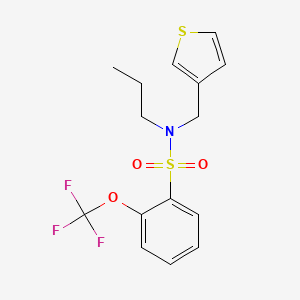
![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2564903.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2564904.png)
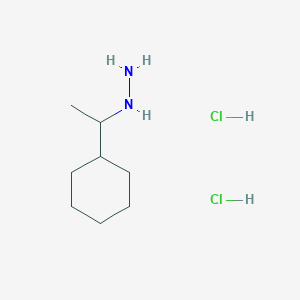
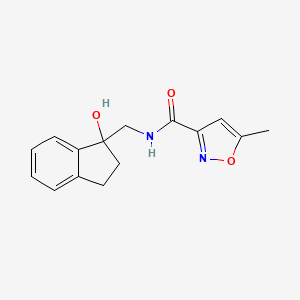
![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)
